Glyceryl 1-butyrate distearate
Description
Contextualization within the Acylglycerol Family and Mixed Glycerides
Glyceryl 1-butyrate distearate belongs to the extensive family of acylglycerols, which are esters formed from a glycerol (B35011) molecule and fatty acids. libretexts.orglabxchange.org Acylglycerols are broadly classified into monoacylglycerols, diacylglycerols, and triacylglycerols, depending on the number of fatty acids esterified to the glycerol backbone. sigmaaldrich.com Triacylglycerols, the primary components of fats and oils, are the most common form of energy storage in plants and animals. libretexts.orgljmu.ac.uk
The specific identity of a triacylglycerol is determined by the types of fatty acids attached and their positions on the glycerol molecule. While simple triacylglycerols contain three identical fatty acids, mixed triacylglycerols, such as this compound, are composed of two or more different fatty acids. libretexts.org In the case of this compound, the glycerol backbone is esterified with one butyric acid molecule and two stearic acid molecules. aksci.comnih.gov Butyric acid is a short-chain fatty acid (SCFA) with four carbon atoms, while stearic acid is a long-chain saturated fatty acid (LCFA) with eighteen carbon atoms. wikipedia.org
The nomenclature "1-butyrate distearate" indicates that the butyric acid is attached at the sn-1 position of the glycerol backbone, while the two stearic acid molecules are at the remaining two positions. This specific positional distribution of fatty acids is a hallmark of structured lipids, which are modified fats designed to have specific nutritional or functional properties. mdpi.commdpi.com The synthesis of such structured lipids can be achieved through enzymatic or chemical processes, allowing for the creation of tailored molecules not commonly found in nature. mdpi.comresearchgate.net
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| IUPAC Name | (3-butanoyloxy-2-octadecanoyloxypropyl) octadecanoate aksci.com |
| Molecular Formula | C43H82O6 nih.gov |
| Molecular Weight | 695.11 g/mol nih.gov |
| Structure | A glycerol backbone with one butyric acid and two stearic acid moieties. |
Significance in Advanced Lipid Research
The unique structure of this compound, combining both a short-chain fatty acid (butyrate) and long-chain fatty acids (stearate), makes it a compound of significant interest in advanced lipid research. This interest stems from the distinct metabolic fates and physiological roles of its constituent fatty acids.
Butyrate (B1204436) is a well-known SCFA produced by microbial fermentation in the colon and serves as a primary energy source for colonocytes. nih.govadisseo.com It has been shown to have various physiological effects, including roles in gut health and metabolism. adisseo.comgoogle.com Stearic acid, as a common LCFA in the diet, is a key component of cellular membranes and a source of metabolic energy. wikipedia.org
Structured lipids like this compound are investigated for their potential to deliver specific fatty acids to the body in a controlled manner. The position of fatty acids on the glycerol backbone can influence their digestion, absorption, and subsequent metabolic pathways. mdpi.com For instance, fatty acids at the sn-2 position are often absorbed as monoacylglycerols. mdpi.com Research into structured lipids is exploring how these molecules can be used to influence lipid metabolism, energy expenditure, and the composition of body fat. mdpi.commdpi.com
The study of mixed glycerides containing both SCFAs and LCFAs is a burgeoning area of research. These molecules are being explored for their potential applications in various fields, from animal nutrition to specialized food products. google.com The ability to combine the properties of different fatty acids into a single molecule opens up new avenues for developing functional lipids with targeted health benefits. mdpi.comresearchgate.net
Table 2: Constituent Fatty Acids of this compound
| Fatty Acid | Type | Carbon Atoms | Chemical Formula |
|---|---|---|---|
| Butyric Acid | Short-Chain Saturated | 4 | C4H8O2 |
| Stearic Acid | Long-Chain Saturated | 18 | C18H36O2 |
Structure
2D Structure
Properties
IUPAC Name |
(3-butanoyloxy-2-octadecanoyloxypropyl) octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H82O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-42(45)48-39-40(38-47-41(44)35-6-3)49-43(46)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40H,4-39H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFRLQGZYVVLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H82O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139665-43-3 | |
| Record name | Glyceryl 1-butyrate distearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139665433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCERYL 1-BUTYRATE DISTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9KI377R5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Biocatalysis of Mixed Acylglycerols
Chemical Esterification Pathways for Glycerol (B35011) Esters
Chemical methods for synthesizing acylglycerols often involve the direct reaction of glycerol with fatty acids or their derivatives. These pathways, while effective, can sometimes lead to a mixture of products due to the comparable reactivity of glycerol's hydroxyl groups. dergipark.org.tr
Direct Esterification of Glycerol with Fatty Acids
Direct esterification is a common method for producing acylglycerols. dergipark.org.trmedcraveonline.com This process involves the reaction of glycerol with fatty acids, such as butyric acid and stearic acid, typically in the presence of an acid catalyst and at elevated temperatures. dergipark.org.tr The stoichiometry of the reactants can be adjusted to favor the formation of mono-, di-, or triglycerides. However, achieving high selectivity for a specific mixed acylglycerol like glyceryl 1-butyrate distearate can be challenging due to the random esterification of the hydroxyl groups on the glycerol backbone. dergipark.org.trbibliotekanauki.pl Industrial processes for monoester production often result in mixtures containing mono- (40-60%), di- (35-45%), and triglycerides. dergipark.org.tr To drive the reversible reaction towards the formation of esters, excess glycerol is often used. dergipark.org.tr
Nucleophilic Substitution Approaches in Acylglycerol Synthesis
Nucleophilic substitution reactions provide a more controlled approach to the synthesis of specific acylglycerols. ljmu.ac.uk This method involves the use of protecting groups to selectively block certain hydroxyl groups on the glycerol molecule, allowing for the targeted esterification of the remaining free hydroxyls. For instance, to synthesize a 1,3-diacylglycerol, the sn-2 hydroxyl group of glycerol can be protected, followed by esterification of the sn-1 and sn-3 positions. Subsequent removal of the protecting group yields the desired diacylglycerol. ljmu.ac.uk This approach offers greater control over the final product structure, enabling the synthesis of specific mixed acylglycerols. ljmu.ac.ukbeilstein-journals.org The reaction of an alcohol with an acid chloride is a typical nucleophilic acyl substitution. pressbooks.pub
Enzymatic Synthesis and Biocatalytic Transformations of Acylglycerols
Enzymatic methods, particularly those employing lipases, have gained significant attention for the synthesis of acylglycerols due to their high specificity and milder reaction conditions compared to chemical methods. scialert.netscielo.brresearchgate.net
Lipase-Catalyzed Reactions for Targeted Glyceride Synthesis
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides in aqueous environments and can reverse this reaction to synthesize esters in non-aqueous or micro-aqueous media. scielo.br This catalytic versatility makes them ideal for the targeted synthesis of structured lipids, including specific mixed acylglycerols. scielo.brresearchgate.net The use of lipases can lead to higher purity products and reduce the need for extensive post-reaction separation processes. scielo.br
A key advantage of using lipases is their regioselectivity, which is the ability to differentiate between the primary (sn-1 and sn-3) and secondary (sn-2) positions of the glycerol backbone. researchgate.netmdpi.comresearchgate.net Many lipases are sn-1,3 specific, meaning they preferentially catalyze reactions at the outer positions of the glycerol molecule. researchgate.netresearchgate.net This specificity is crucial for the synthesis of structured lipids with a specific fatty acid at the sn-2 position and different fatty acids at the sn-1 and sn-3 positions. For example, to synthesize this compound, a two-step enzymatic process could be envisioned. First, a 1,3-specific lipase (B570770) could be used to esterify the sn-1 and sn-3 positions of glycerol with stearic acid. Subsequently, a different lipase or a chemical method could be used to attach butyric acid at the sn-2 position. The regioselectivity of a lipase is influenced by the way the substrate binds to its active site. researchgate.net Some lipases, like that from Candida antarctica, are non-specific and can catalyze reactions at all three positions. mdpi.com
The stereoselectivity of lipases allows them to distinguish between enantiomers, which is important when dealing with chiral acylglycerols. nih.gov This property is valuable in the synthesis of optically active compounds. mdpi.com
The efficiency and selectivity of lipase-catalyzed reactions are significantly influenced by several parameters. mdpi.comnih.gov
Solvent Effects: The choice of solvent can impact enzyme activity and stability. researchgate.net Organic solvents are often used to shift the reaction equilibrium towards synthesis by minimizing water content. scialert.net The polarity of the solvent can influence the enzyme's conformation and, consequently, its activity and selectivity. researchgate.net For instance, non-polar solvents like hexane (B92381) are often favored. researchgate.net In some cases, solvent-free systems are employed, which are considered more environmentally friendly. frontiersin.org
Water Activity: Water activity (aw) is a critical parameter in lipase-catalyzed esterification. ocl-journal.org A certain amount of water is essential to maintain the enzyme's active conformation, but excess water can promote the reverse reaction of hydrolysis. scielo.brocl-journal.org The optimal water activity for esterification is typically low. ocl-journal.org
Substrate Molar Ratios: The molar ratio of the substrates (glycerol and fatty acids) can influence the product distribution. medcraveonline.com Optimizing this ratio is crucial for maximizing the yield of the desired acylglycerol and minimizing the formation of by-products. scialert.net
Temperature: Temperature affects the reaction rate and enzyme stability. jst.go.jp While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation if the temperature exceeds the enzyme's optimal range. mdpi.comocl-journal.org The optimal temperature for lipase activity generally falls between 30°C and 60°C. mdpi.comocl-journal.org
Enzyme Load: The amount of enzyme used can also affect the reaction rate. mdpi.com Generally, increasing the enzyme concentration leads to a higher rate of esterification up to a certain point, after which the availability of the substrate may become the limiting factor. mdpi.comjst.go.jp
Table 1: Influence of Reaction Parameters on Lipase-Catalyzed Esterification
| Parameter | Effect on Reaction | Optimal Conditions/Observations |
| Solvent | Influences enzyme activity, stability, and selectivity. researchgate.net | Non-polar solvents like hexane are often preferred. researchgate.net Solvent-free systems are an environmentally friendly alternative. frontiersin.org |
| Water Activity (aw) | Crucial for maintaining enzyme activity; excess water promotes hydrolysis. scielo.brocl-journal.org | Optimal aw is typically low to favor synthesis over hydrolysis. ocl-journal.org |
| Substrate Molar Ratio | Affects product distribution and yield of the desired acylglycerol. medcraveonline.com | Optimization is necessary to maximize the desired product and minimize by-products. scialert.net |
| Temperature | Impacts reaction rate and enzyme stability. jst.go.jp | Optimal temperatures generally range from 30°C to 60°C. mdpi.comocl-journal.org |
| Enzyme Load | Affects the rate of esterification. mdpi.com | Increasing enzyme load generally increases the reaction rate until substrate availability becomes limiting. mdpi.comjst.go.jp |
Regioselectivity and Stereoselectivity in Enzyme-Mediated Reactions
Controlled Production of Specific Acylglycerol Positional Isomers
The controlled synthesis of acylglycerols with defined fatty acid composition and positional distribution is crucial for producing "tailor-made" lipids with desired functionalities. mdpi.com These structured lipids can offer enhanced nutritional benefits and specific physical characteristics. mdpi.com The challenge lies in achieving high regioselectivity, directing the esterification to specific hydroxyl groups on the glycerol backbone.
One of the primary challenges in the chemical synthesis of specific acylglycerol isomers is the potential for acyl migration, a spontaneous process where acyl groups move between the sn-1, sn-2, and sn-3 positions of the glycerol backbone, leading to a mixture of isomers. researchgate.net To circumvent this, chemoenzymatic approaches are often employed. These methods utilize the high selectivity of enzymes, particularly lipases, to catalyze reactions at specific positions. mdpi.com For instance, a four-step chemoenzymatic method can be used to synthesize structured triacylglycerols, starting with a chiral precursor like 1-O-benzyl-sn-glycerol. mdpi.com This precursor has its sn-1 position protected, allowing for regioselective acylation at the other positions. mdpi.com Purification of the intermediates and final products often requires specialized chromatographic techniques, such as using silica (B1680970) gel impregnated with boric acid, to suppress acyl migration. mdpi.com
Lipases are widely used biocatalysts for the synthesis of structured acylglycerols due to their ability to function under mild conditions, which helps preserve the quality of the products. bohrium.com They can be used for hydrolysis, esterification, and transesterification reactions. mdpi.com The choice of lipase is critical as different lipases exhibit different specificities. For example, 1,3-specific lipases, such as that from Thermomyces lanuginosus, are used to specifically modify the sn-1 and sn-3 positions of the glycerol backbone. uchile.cl This allows for the production of structured triacylglycerols with specific fatty acids at these positions. uchile.cl
The reaction conditions, including temperature, reaction time, and the molar ratio of substrates, significantly influence the yield and composition of the resulting acylglycerols. isnff-jfb.com For example, in the enzymatic synthesis of acylglycerols from glycerol and a fatty acid concentrate, the optimal reaction time was found to be 24 hours at 30°C with a glycerol to fatty acid molar ratio of 14:1, achieving over 90% synthesis of acylglycerols. isnff-jfb.com
Table 1: Examples of Lipases Used in Acylglycerol Synthesis
| Lipase Source | Specificity | Application | Reference |
|---|---|---|---|
| Candida antarctica (CALB, Novozym® 435) | Non-specific | Esterification for MCD synthesis, high esterification activity | isnff-jfb.comresearchgate.net |
| Thermomyces lanuginosus | 1,3-specific | Esterification for sTAG synthesis | uchile.cl |
| Aspergillus niger | Microbial | General lipase applications | mdpi.com |
| Mucor miehei | Microbial | General lipase applications | mdpi.com |
| Rhizopus delemar | Microbial | General lipase applications | mdpi.com |
| Geotrichum candidum | Microbial | General lipase applications | mdpi.com |
| Candida rugosa | Microbial | General lipase applications | mdpi.com |
Emerging Synthetic Strategies for Acylglycerol Derivatives
While enzymatic methods are well-established, new synthetic strategies are continuously being developed to improve efficiency, sustainability, and access to novel acylglycerol derivatives.
While direct information on the oxidative esterification of glycerol for the synthesis of this compound is not prevalent in the provided context, related emerging strategies highlight a move towards more efficient and environmentally friendly processes. One such strategy is mechanochemistry, which involves conducting reactions in a ball mill under solvent-free or low-solvent conditions. beilstein-journals.orgd-nb.info This approach has been successfully applied to the multi-step synthesis of mono- and diacylglycerol derivatives. beilstein-journals.org The process can involve the protection of functional groups, metal-catalyzed epoxide ring-opening, and subsequent esterification in a ball mill. beilstein-journals.org For instance, a monoacylglycerol can be reacted with a fatty acid, such as stearic acid, in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to produce a diacylglycerol with a high yield. beilstein-journals.orgd-nb.info
Another area of development is the use of supercritical carbon dioxide (SCCO₂) as a reaction medium for enzymatic esterification. uchile.cl SCCO₂ is non-flammable, non-toxic, and inexpensive, making it an attractive alternative to organic solvents. uchile.cl This medium has been used for the synthesis of structured triacylglycerols (sTAGs) using lipases. uchile.cl The process variables, such as temperature, pressure, time, and substrate ratios, can be optimized to achieve high incorporation of desired fatty acids. uchile.cl
The synthesis of specific acylglycerol derivatives can also be achieved through multi-step chemical routes starting from simple precursors like dihydroxyacetone. nih.gov This can involve a series of reactions including Steglich esterification, reduction of a carbonyl group, and final esterification to attach the desired acyl groups. nih.gov
Table 2: Comparison of Synthetic Strategies for Acylglycerols
| Strategy | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Chemoenzymatic Synthesis | Combination of chemical steps (e.g., protection groups) and enzymatic catalysis (e.g., lipases). | High regioselectivity, mild reaction conditions. | Multi-step process, potential for acyl migration during purification. | mdpi.com |
| Mechanochemistry | Solvent-free or low-solvent synthesis using a ball mill. | Environmentally friendly, high yields. | Can require catalysts, may not be suitable for all substrates. | beilstein-journals.orgd-nb.info |
| Supercritical CO₂ | Use of supercritical carbon dioxide as a reaction medium for enzymatic reactions. | Non-toxic, non-flammable, inexpensive solvent, tunable properties. | Requires specialized high-pressure equipment. | uchile.cl |
| Multi-step Chemical Synthesis | Stepwise chemical reactions to build the acylglycerol from a simple precursor. | High control over final structure. | Can be lengthy, may involve harsh reagents and solvents. | nih.gov |
Metabolic Pathways and Biochemical Roles of Glycerol Esters
Enzymatic Hydrolysis and Digestion Mechanisms of Mixed Acylglycerols
The digestion of dietary fats, including mixed acylglycerols like Glyceryl 1-butyrate distearate, is a critical process for energy absorption. This process is primarily mediated by pancreatic lipase (B570770) in the small intestine.
Pancreatic Lipase Specificity in Glyceride Hydrolysis
Pancreatic lipase exhibits a high degree of specificity, preferentially catalyzing the hydrolysis of fatty acids at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. nih.govresearchgate.net This enzymatic action results in the release of free fatty acids and the formation of 2-monoacylglycerols. nih.gov For a mixed-acid triglyceride such as this compound, which contains both a short-chain fatty acid (butyrate) and long-chain fatty acids (stearate), the hydrolysis is sequential.
Initially, pancreatic lipase would act on the primary ester bonds at the sn-1 and sn-3 positions. In the case of this compound, this would release the butyric acid from the sn-1 position and one of the stearic acids from the sn-3 position. The rate of hydrolysis can be influenced by the chain length of the fatty acid. Some studies suggest that lipases can hydrolyze shorter-chain fatty acids at a faster rate. mdpi.com However, the general consensus is that pancreatic lipase is specific for the primary hydroxyl groups, regardless of the fatty acid chain length from C4 to C18. nih.govresearchgate.net
The primary products of this initial hydrolysis of this compound would be free butyric acid, free stearic acid, and 2-stearoyl-glycerol (a 2-monoacylglycerol). It is noteworthy that 2-monoacylglycerols can undergo isomerization to 1- or 3-monoacylglycerols, which can then be further hydrolyzed by lipase, although this is a slower process. nih.gov This isomerization is more rapid for short-chain or unsaturated fatty acids. nih.gov
Table 1: Inferred Hydrolysis Products of this compound by Pancreatic Lipase
| Initial Substrate | Enzyme | Primary Products | Secondary Products (from isomerization and further hydrolysis) |
| This compound | Pancreatic Lipase | Butyric Acid, Stearic Acid, 2-Stearoyl-glycerol | Glycerol, additional Stearic Acid |
Glycerol and Acylglycerol Metabolism in Biological Systems
Following hydrolysis, the resulting glycerol and free fatty acids are absorbed by intestinal cells and enter various metabolic pathways.
Microbial Glycerol Utilization and Conversion Pathways
Glycerol that is not absorbed by the host can be utilized by the gut microbiota. Various bacterial species possess pathways to metabolize glycerol. A common pathway involves the conversion of glycerol to dihydroxyacetone phosphate (B84403) (DHAP), which can then enter glycolysis. nih.gov Some gut microbes can also convert glycerol to valuable compounds like 1,3-propanediol. frontiersin.org The butyrate (B1204436) released from this compound is a short-chain fatty acid (SCFA) that is a primary energy source for colonocytes and has been shown to play a significant role in gut health. nih.govphysiology.org Butyrate is readily absorbed and metabolized by the host. physiology.org
Endogenous Glycerol Biosynthetic Pathways
Endogenously, glycerol-3-phosphate, the backbone for glycerolipid synthesis, is primarily synthesized from dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis. While direct acylation of glycerol can occur, the acylation of glycerol-3-phosphate is the main pathway for the synthesis of glycerolipids. ftb.com.hr The absorbed glycerol from the digestion of this compound can be phosphorylated by glycerol kinase to form glycerol-3-phosphate, which can then be used for the synthesis of new triglycerides or phospholipids (B1166683). The absorbed stearic acid, a long-chain saturated fatty acid, is typically activated to stearoyl-CoA and can be either oxidized for energy via beta-oxidation or re-esterified into complex lipids for storage or transport. Butyrate, on the other hand, is largely metabolized by the colonocytes for energy but can also enter systemic circulation and be utilized by the liver. physiology.org
Table 2: Inferred Metabolic Fate of this compound Components
| Component | Primary Metabolic Pathway | Key Tissues Involved |
| Glycerol | Phosphorylation to Glycerol-3-Phosphate, entry into Glycolysis/Gluconeogenesis or Triglyceride synthesis | Liver, Adipose Tissue |
| Butyrate | Beta-oxidation for energy | Colonocytes, Liver |
| Stearate (B1226849) | Beta-oxidation for energy, re-esterification into complex lipids | Muscle, Liver, Adipose Tissue |
Modulation of Intracellular Biochemical Signaling Pathways by Acylglycerols
The intermediate products of triglyceride hydrolysis, namely monoacylglycerols and diacylglycerols, are not just metabolic intermediates but also act as signaling molecules that can modulate various intracellular pathways.
Role in NF-κB/MAPK Signaling Cascades
Diacylglycerols (DAGs) are well-established second messengers that activate protein kinase C (PKC). The activation of PKC can, in turn, trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. qeios.com These pathways are crucial in regulating cellular processes such as inflammation, cell proliferation, and apoptosis. biomolther.orgaacrjournals.org
Diacylglycerol-Mediated Protein Kinase C Activity Regulation
The regulation of Protein Kinase C (PKC) activity by diacylglycerols (DAGs) is a critical cellular signaling event. The specific structure of the DAG molecule, including the nature of its fatty acid constituents, plays a significant role in this process. While direct studies on this compound are not available, its metabolic fate and subsequent impact on PKC can be inferred from the metabolism of its components: butyric acid and stearic acid, and the resulting mono- and diacylglycerols.
Hydrolysis and Metabolic Fate of this compound
Upon ingestion, this compound, a mixed-acid triglyceride, undergoes hydrolysis primarily by pancreatic lipase in the small intestine. Pancreatic lipase exhibits positional specificity, preferentially hydrolyzing fatty acids at the sn-1 and sn-3 positions of the glycerol backbone. aocs.orgnih.gov In the case of this compound, where butyric acid is at the sn-1 position and stearic acid is at the sn-2 and sn-3 positions, the initial hydrolysis would likely release butyric acid, yielding 2,3-distearoyl-glycerol. Subsequent hydrolysis would release stearic acid, resulting in 2-stearoyl-glycerol (a monoacylglycerol) and free stearic acid. Studies have shown that lipases hydrolyze triglycerides with short-chain fatty acids more rapidly than those with only long-chain fatty acids. aocs.org
The liberated butyric acid, a short-chain fatty acid, is readily absorbed by colonocytes and serves as a primary energy source for these cells. mdpi.comorffa.com It also functions as a signaling molecule, influencing gene expression and cellular processes. nih.govnih.govfrontiersin.org Stearic acid, a long-chain saturated fatty acid, is absorbed and can be incorporated into cellular lipids or utilized for energy. nih.govnih.gov It has also been shown to have its own signaling roles. sciencedaily.comkarger.comahajournals.org
The resulting di- and monoacylglycerols, primarily 2,3-distearoyl-glycerol and 2-stearoyl-glycerol, are key players in the subsequent activation of PKC.
Regulation of Protein Kinase C by Diacylglycerol Species
Protein Kinase C enzymes are a family of serine/threonine kinases that are central to many signal transduction pathways. nih.govucsd.edunih.gov The conventional and novel PKC isoforms are activated by DAG. portlandpress.comnih.gov This activation is a stereospecific interaction, with sn-1,2-diacylglycerols being more potent activators than other isomers. tandfonline.com The nature of the fatty acyl chains within the DAG molecule is also a critical determinant of PKC activation, with different PKC isoforms showing varied responses to different DAG species. tandfonline.compnas.orgelifesciences.org
The diacylglycerols produced from the metabolism of this compound, namely distearoyl-glycerols, would be expected to influence PKC activity. The presence of two saturated stearic acid chains would likely modulate the physical properties of the cell membrane where PKC is activated. While unsaturated fatty acids in DAGs are often associated with strong PKC activation, saturated fatty acids also play a role in this complex regulatory process.
The released free fatty acids, butyrate and stearate, can also directly or indirectly influence cellular signaling pathways, including those involving PKC. nih.govnih.gov Butyrate, for instance, has been shown to affect PKC pathways in the context of cancer cell differentiation. nih.gov Stearic acid can influence various signaling cascades, including those related to growth factors and inflammatory responses. nih.govahajournals.org
The table below summarizes research findings on the activation of PKC by different diacylglycerol and fatty acid species, providing a framework for understanding the potential effects of the metabolic products of this compound.
Table 1: Research Findings on Diacylglycerol and Fatty Acid-Mediated PKC Activation
| Activating Molecule(s) | PKC Isoform(s) Affected | Observed Effect | Reference(s) |
| sn-1,2-Diacylglycerols | Conventional and Novel PKCs | Potent activation | tandfonline.com |
| Diacylglycerols with polyunsaturated fatty acids at sn-2 | Specific PKC isoforms | Differential activation | tandfonline.com |
| Butyrate | PKC pathways | Increased cancer cell differentiation | nih.govnih.gov |
| Stearic acid | Growth factor and inflammatory signaling | Modulation of signaling pathways | nih.govnih.govahajournals.org |
| Diacylglycerol Kinases (DGK) | Conventional and Novel PKCs | Negative regulation by converting DAG to phosphatidic acid | nih.govportlandpress.com |
Lipidomics and Systems Level Analysis of Glycerol Based Lipids
Methodologies for Comprehensive Lipid Profiling in Biological Systems
The comprehensive analysis of the complete set of lipids—the lipidome—in a biological system requires sophisticated analytical techniques due to the immense chemical diversity and complexity of lipid species. portlandpress.comthermofisher.com Mass spectrometry (MS) is the central technology in lipidomics, often coupled with separation techniques like chromatography. portlandpress.comcreative-proteomics.commetwarebio.com
Chromatographic Separation:
Before mass spectrometric analysis, lipids are often separated from complex biological extracts to reduce ion suppression and distinguish between similar molecules. metwarebio.comlcms.cz
Liquid Chromatography (LC): This is the most common separation technique used in lipidomics. mdpi.comacs.org Different types of LC can be employed based on the properties of the lipids being analyzed.
Reversed-Phase (RP-LC): Separates lipids based on the length and degree of unsaturation of their fatty acyl chains. mdpi.comnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on the polarity of their headgroups. portlandpress.comacs.org
Normal-Phase (NP-LC): Also separates by polarity and is effective for nonpolar lipid classes. acs.org
Gas Chromatography (GC): Suitable for volatile or derivatized lipids, such as fatty acids. portlandpress.commdpi.com
Thin-Layer Chromatography (TLC): A classical method still used for initial separation and purification of lipid classes. mdpi.comresearchgate.net
Mass Spectrometry (MS):
MS-based approaches are essential for identifying and quantifying individual lipid molecules from a complex sample. portlandpress.comthermofisher.com
Ionization Techniques: To be analyzed by MS, lipid molecules must first be ionized (given a charge).
Electrospray Ionization (ESI): A soft ionization technique that is widely used for analyzing intact, non-volatile lipids like triacylglycerols and phospholipids (B1166683). aocs.orgportlandpress.com It often generates protonated molecules [M+H]⁺ or adducts like [M+NH₄]⁺. aocs.org
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization method that can be used for intact lipid analysis. aocs.orgresearchgate.net
"Shotgun" Lipidomics: This approach involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. aocs.orgacs.org It relies on sophisticated MS scanning techniques to identify and quantify different lipid classes and species. mdpi.com
LC-MS: The coupling of liquid chromatography with mass spectrometry is a powerful and widely used platform in lipidomics. portlandpress.commetwarebio.comlcms.cz It provides high resolution and sensitivity, enabling the separation and detection of a vast number of lipid species, including isomers. thermofisher.commetwarebio.com High-resolution mass spectrometry (HRAM) is particularly crucial for distinguishing between lipids with very similar masses. thermofisher.com
The table below summarizes the primary methodologies used for lipid profiling.
| Methodology | Principle | Primary Application in Glycerol (B35011) Lipid Analysis | Key Advantages | References |
| Liquid Chromatography (LC) | Separates molecules based on physicochemical properties (e.g., polarity, hydrophobicity). | Separation of lipid classes (HILIC, NP-LC) and individual molecular species (RP-LC). | High resolution, adaptable to different lipid types. | lcms.czmdpi.comacs.org |
| Gas Chromatography (GC) | Separates volatile compounds. | Analysis of fatty acid components after derivatization. | High efficiency for volatile molecules. | portlandpress.commdpi.com |
| Mass Spectrometry (MS) | Identifies and quantifies molecules based on their mass-to-charge ratio. | Identification and quantification of intact glycerol lipids. | High sensitivity and specificity. | portlandpress.comthermofisher.commetwarebio.com |
| Shotgun Lipidomics (Direct Infusion MS) | Direct analysis of total lipid extract without chromatography. | High-throughput global analysis of the lipidome. | Fast, high throughput. | aocs.orgacs.orgmdpi.com |
| LC-MS | Combines LC separation with MS detection. | Comprehensive profiling of complex lipid mixtures, distinguishing isomers. | High resolving power, reduces ion suppression, high sensitivity. | portlandpress.comthermofisher.commetwarebio.com |
Integration of Glycerol Lipid Metabolism within Cellular Lipidomes
Glycerol-based lipids are central to this metabolic network. The synthesis of major membrane lipids and storage fats begins with a glycerol backbone, typically derived from glycerol-3-phosphate or dihydroxyacetone phosphate (B84403) (DHAP), which are intermediates of glycolysis. frontiersin.orgyoutube.com Fatty acids are then attached to this backbone to form key intermediates like phosphatidic acid (PA) or diacylglycerol (DAG). frontiersin.orgnih.gov These intermediates are branch points for the synthesis of various structural phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine) and neutral storage lipids like triacylglycerols (TAGs). nih.govlipotype.comwikipedia.org
The integration of lipidomics data with other 'omics' data (e.g., transcriptomics) allows researchers to build comprehensive models of metabolic pathways. researchgate.netnih.gov For example, studies have combined transcriptomic and lipidomic analyses to identify key genes and signaling pathways that regulate the synthesis of triacylglycerols and other glycerol lipids, leading to conditions like fatty liver disease. nih.gov Such integrated approaches can reveal how the cell coordinates lipid synthesis, transport, and storage in response to nutritional cues and metabolic status. frontiersin.orgoup.com
Key aspects of this integration include:
Metabolic Flux: Tracing the flow of metabolites through pathways to understand the rates of synthesis and breakdown of glycerol lipids. frontiersin.org
Regulatory Networks: Identifying how genes and proteins control the activity of enzymes in lipid metabolism. nih.govoup.com
Inter-organelle Communication: Understanding how lipids are transported and distributed between different cellular compartments, such as the endoplasmic reticulum and lipid droplets. embopress.org
Connection to other 'Omics': Linking changes in the lipidome to changes in gene expression (transcriptomics) and protein levels (proteomics) to create a holistic view of cellular regulation. fwlaboratory.orgresearchgate.net
Oxidative Lipidomics for Characterizing Glycerol Core Aldehydes
Lipid oxidation is a critical process that can alter the structure and function of lipids, leading to the formation of a wide array of products. nih.govnih.gov This is particularly relevant for unsaturated fatty acids within glycerol lipids, which are susceptible to oxidation. nih.govchimia.ch Oxidative lipidomics is a specialized subfield that focuses on the identification and quantification of these oxidized lipid species. nih.gov
One important class of non-volatile oxidation products derived from triacylglycerols are Glycerol Core Aldehydes (GCAs) . researchgate.netnih.gov These are potentially toxic compounds where an aldehydic acid is esterified to the glycerol backbone. researchgate.net They are significant because they can be formed in edible oils during heating processes like frying. researchgate.net
The analysis of GCAs and other oxidation products is challenging due to their reactivity and the complexity of the mixtures. nih.gov
Analytical methods for lipid oxidation products include:
Measurement of Primary Oxidation Products: Techniques like peroxide value (PV) determination measure the initial hydroperoxides formed during oxidation. nih.govhilarispublisher.com
Measurement of Secondary Oxidation Products: These methods detect breakdown products of hydroperoxides.
Thiobarbituric Acid Reactive Substances (TBARS) Assay: A common spectrophotometric method that measures malondialdehyde (MDA), a secondary oxidation product. nih.govhilarispublisher.com
p-Anisidine Value (p-AV): Measures non-volatile aldehydes. unav.edu
Chromatography and Mass Spectrometry:
GC-MS: Can be used to determine specific volatile marker compounds of oxidation, such as hexanal. nih.govunav.edu
HPLC-MS/MS: A powerful tool for separating and identifying specific oxidation products, including hydroperoxides and core aldehydes. imrpress.com Recent studies have used advanced MS techniques to identify dozens of GCA types from oxidized triacylglycerols. researchgate.netnih.gov
Research in oxidative lipidomics has shown that oxidation can occur at any of the fatty acid positions on the glycerol backbone (sn-1, sn-2, or sn-3). researchgate.netutupub.fi The susceptibility of a particular position can depend on the degree of unsaturation of the fatty acids present. researchgate.net For example, in some triacylglycerols, the sn-1/3 positions are more susceptible to oxidation as unsaturation increases. researchgate.net Further oxidation can convert GCAs into other compounds like hydroxyl or epoxy derivatives. nih.gov
The table below highlights key methods for analyzing lipid oxidation products.
| Analysis Target | Method | Principle | References |
| Primary Products (Hydroperoxides) | Peroxide Value (PV) | Titrimetric or spectrophotometric measurement of peroxides. | nih.govhilarispublisher.com |
| Secondary Products (e.g., MDA) | TBARS Assay | Reaction of malondialdehyde (MDA) with thiobarbituric acid to form a colored product. | nih.govhilarispublisher.com |
| Secondary Products (Aldehydes) | p-Anisidine Value (p-AV) | Spectrophotometric measurement of aldehydes reacting with p-anisidine. | unav.edu |
| Volatile Products (e.g., Hexanal) | GC-MS | Separation and mass spectrometric identification of volatile compounds. | nih.govunav.edu |
| Specific Non-Volatile Products (e.g., GCAs) | HPLC-MS/MS | Chromatographic separation followed by mass spectrometric fragmentation and identification. | researchgate.netnih.govimrpress.com |
Functional Research and Non Clinical Applications in Biomaterials and Biochemistry
Roles as Emulsifiers and Structuring Agents in Material Science
Glyceryl 1-butyrate distearate, a mixed glyceride, possesses functional properties that make it a valuable component in material science, particularly as an emulsifier and structuring agent. Its unique molecular structure, comprising both a short-chain fatty acid (butyrate) and long-chain fatty acids (stearate) esterified to a glycerol (B35011) backbone, dictates its behavior in various formulations. ontosight.ai
Emulsification Mechanisms in Multi-Phase Systems
The primary role of emulsifiers is to facilitate the mixing of immiscible liquids, such as oil and water, and to maintain the stability of the resulting emulsion. elchemy.com this compound, like other mono- and diglycerides, exhibits amphiphilic properties. ulprospector.com The glycerol and butyrate (B1204436) components provide a hydrophilic (water-attracting) character, while the long stearate (B1226849) chains are hydrophobic (water-repelling). ulprospector.com
The emulsification process is critical in various applications, from food products to cosmetics and pharmaceuticals, ensuring product consistency and stability. elchemy.comfoodingredientfacts.org The ability of glycerides to control crystallization and keep ingredients dispersed further contributes to their functionality as effective emulsifiers. foodingredientfacts.org
Rheological and Textural Modification Properties of Glyceride Formulations
The rheological, or flow, and textural properties of a formulation are significantly influenced by its internal structure. This compound, as a structuring agent, plays a crucial role in modifying these characteristics. The long, saturated stearate chains can form crystalline networks within the continuous phase of a formulation, leading to an increase in viscosity and the development of a solid-like structure. alcpo.org.ly
The crystallization behavior of glycerides is complex and can exist in different polymorphic forms (alpha, beta', and beta), with the alpha-form being the most functional for many applications. ulprospector.com The presence of different fatty acids on the glycerol backbone, as in this compound, can influence this crystallization, potentially leading to a less ordered and more stable crystal network. This is because the mixture of fatty acids disrupts the uniform packing of the molecules. fip.org
This ability to modify rheology and texture is vital in a range of products. For instance, in creams and lotions, it contributes to the desired thickness and spreadability. researchgate.net The interaction of the glyceride with other components in the formulation, such as other lipids and surfactants, will also impact the final rheological profile. nih.govingentaconnect.com The table below summarizes the key properties of glycerides in modifying formulation characteristics.
Table 1: Functional Properties of Glycerides in Formulations
| Property | Description | Impact on Formulation |
|---|---|---|
| Emulsification | Reduces interfacial tension between immiscible liquids (e.g., oil and water). | Creates and stabilizes emulsions, preventing separation of ingredients. elchemy.comulprospector.com |
| Rheology Modification | Alters the flow behavior of a liquid or semi-solid. | Increases viscosity, providing structure and desired consistency. alcpo.org.lyresearchgate.net |
| Texture Modification | Influences the feel and physical properties of a product. | Contributes to creaminess, smoothness, and spreadability. ulprospector.com |
| Crystallization Control | Affects the formation and growth of crystals within the formulation. | Prevents the formation of large, undesirable crystals, ensuring a uniform texture. foodingredientfacts.org |
Application in Advanced Drug Delivery and Encapsulation Systems (e.g., Nanostructured Lipid Carriers)
The unique physicochemical properties of this compound make it a suitable candidate for use in advanced drug delivery systems, particularly in the formulation of Nanostructured Lipid Carriers (NLCs). mdpi.com NLCs are a second generation of lipid nanoparticles, developed to overcome some limitations of solid lipid nanoparticles (SLNs). d-nb.info
NLCs are composed of a blend of solid and liquid lipids, which creates a less ordered, imperfect crystal lattice structure. nih.govabo.fi This imperfect matrix offers a higher loading capacity for active pharmaceutical ingredients (APIs) and minimizes the risk of drug expulsion during storage, a common issue with the highly ordered crystalline structure of SLNs. d-nb.info The inclusion of a liquid lipid, which could be conceptually similar to the role of the butyrate moiety in creating disorder, allows for greater accommodation of drug molecules. fip.org
The formulation of NLCs typically involves a high-pressure homogenization technique where the lipid phase, containing the drug, is dispersed in an aqueous surfactant solution. nih.gov The resulting nanoparticles are in the colloidal size range, which can enhance the bioavailability of poorly water-soluble drugs by increasing their surface area and improving their absorption. fip.orgabo.fi The lipid nature of NLCs can also facilitate transport across biological membranes.
The use of structured lipids, like this compound, in NLCs can offer several advantages:
Enhanced Drug Loading: The irregular crystal structure created by the mix of fatty acids can accommodate a larger amount of the drug. d-nb.info
Improved Stability: The less ordered matrix can prevent polymorphic transitions of the lipid, which can lead to drug expulsion. d-nb.info
Controlled Release: The solid matrix can provide a sustained release of the encapsulated drug. nih.gov
The table below outlines the key components and characteristics of NLCs.
Table 2: Components and Characteristics of Nanostructured Lipid Carriers (NLCs)
| Component / Characteristic | Description | Relevance to Drug Delivery |
|---|---|---|
| Solid Lipid | A lipid that is solid at room and body temperature (e.g., stearic acid). | Forms the solid matrix of the nanoparticle, providing structural integrity and controlling drug release. mdpi.comnih.gov |
| Liquid Lipid | A lipid that is liquid at room temperature (e.g., oleic acid, medium-chain triglycerides). | Creates imperfections in the solid lipid matrix, increasing drug loading capacity and stability. fip.org |
| Surfactant/Emulsifier | Stabilizes the nanoparticle dispersion in the aqueous phase. | Prevents aggregation of nanoparticles and ensures formulation stability. mdpi.com |
| Particle Size | Typically in the nanometer range (50-500 nm). | Increases the surface area for dissolution and can enhance absorption and bioavailability. nih.gov |
| Drug Entrapment Efficiency | The percentage of the drug that is successfully encapsulated within the nanoparticles. | A high entrapment efficiency is desirable to maximize the therapeutic effect and minimize waste. nih.gov |
Investigation of Biochemical Effects in Model Systems
The incorporation of butyrate into a glyceride structure allows for its targeted delivery to the gastrointestinal tract, where it can exert various biochemical effects. Butyrate is a short-chain fatty acid (SCFA) naturally produced by the fermentation of dietary fibers by the gut microbiota and serves as a primary energy source for colonocytes. nih.govfrontiersin.org
Modulation of Intestinal Barrier Integrity in Cell Culture Models
The intestinal barrier is a critical line of defense, preventing the passage of harmful substances from the gut lumen into the bloodstream. plos.org In vitro studies using intestinal epithelial cell lines, such as Caco-2 and IPEC-J2 cells, have demonstrated that butyrate can enhance intestinal barrier function. plos.orgmdpi.comnih.gov
Butyrate has been shown to increase the expression and proper assembly of tight junction proteins, which are essential for maintaining the integrity of the epithelial barrier. plos.orgnih.gov This leads to an increase in transepithelial electrical resistance (TEER), a measure of the tightness of the epithelial cell layer. plos.orgmdpi.com By strengthening the intestinal barrier, butyrate can help to protect against inflammation and the translocation of pathogens and toxins. plos.orgmdpi.com Studies have shown that butyrate derivatives can protect against lipopolysaccharide (LPS)-induced impairment of barrier integrity. plos.orgmdpi.com
The table below summarizes the findings of in vitro studies on the effects of butyrate on intestinal barrier function.
Table 3: In Vitro Effects of Butyrate on Intestinal Barrier Function
| Cell Model | Key Findings | Reference |
|---|---|---|
| IPEC-J2 | Butyrate reduced LPS-induced impairment of barrier integrity and increased the expression of tight junction proteins. | plos.org |
| IPEC-J2 | Butyric acid and monobutyrin significantly increased TEER. | mdpi.com |
| Caco-2 | Butyrate promoted intestinal barrier function by increasing TER and facilitating tight junction assembly. | nih.gov |
Influence on Serum Lipid Profiles in Non-Clinical Models
The impact of structured lipids containing different fatty acids on serum lipid profiles is an area of active research. The specific positioning of fatty acids on the glycerol backbone can influence their digestion, absorption, and subsequent metabolic fate. stmjournals.inmattioli1885journals.comnih.gov
While direct studies on the effect of this compound on serum lipid profiles in non-clinical models were not found in the provided search results, research on related compounds offers some insights. For instance, structured triacylglycerols containing stearic acid have been used to investigate the metabolic processing of dietary fats. nih.gov The absorption of long-chain saturated fatty acids like stearic acid can be poor due to their high melting point. stmjournals.in
Butyrate itself has been investigated for its effects on lipid metabolism. frontiersin.org However, the results from studies on butyrate supplementation and serum lipids have been inconsistent. One study in diabetic patients showed that sodium butyrate supplementation led to an increase in total cholesterol and low-density lipoprotein cholesterol. nih.gov It is important to note that these findings are from a clinical population and with a different form of butyrate. The metabolic effects of this compound would likely differ due to its unique structure and digestion process. Further research in non-clinical models is needed to specifically elucidate the influence of this compound on serum lipid profiles.
Q & A
Q. What analytical methods are recommended for quantifying mono-, di-, and triester fractions in glyceryl distearate mixtures?
High-performance liquid chromatography (HPLC) or gel permeation chromatography (GPC) with tetrahydrofuran (THF) as the mobile phase can separate glycerides based on molecular weight and polarity. For instance, GPC using a Shodex KF-802 column resolves triglycerides (highest molecular weight), diglycerides, monoglycerides, and free glycerol, enabling precise compositional analysis . Validation requires system suitability testing with reference standards (e.g., glyceryl distearate and monostearate) to confirm resolution and retention times .
Q. How is glyceryl distearate synthesized, and how can monoester/diester ratios be controlled?
Glyceryl distearate is typically synthesized via partial glycerolysis of triglycerides (e.g., vegetable oils rich in stearic acid) or direct esterification of glycerol with stearic acid. The ratio of mono- to diesters depends on reaction stoichiometry, catalyst type (e.g., lipases or acid/base catalysts), and reaction time. For example, using excess glycerol promotes monoester formation, while prolonged reaction times favor diester accumulation . Distillation or solvent fractionation can further refine the product to achieve ≥90% monoester content .
Q. What are the primary industrial and research applications of glyceryl distearate?
Glyceryl distearate functions as an emulsifier in food (e.g., stabilizing ice cream texture and preventing fat bloom in confectionery ), a lubricant in pharmaceutical tablet formulations, and a coating agent for taste-masking in drug delivery . Its amphiphilic properties (HLB ≈ 2) make it suitable for water-in-oil emulsions .
Q. What safety precautions are necessary when handling glyceryl distearate in laboratory settings?
While glyceryl distearate is generally non-toxic, PPE such as nitrile gloves (tested for stearic acid resistance) and goggles are recommended to avoid irritation from prolonged exposure. Glove selection must account for breakthrough time and degradation rates, as standardized data are limited . Absorbent materials (e.g., diatomite) should be used for spill containment .
Advanced Research Questions
Q. How can experimental design optimize glyceryl distearate-based formulations for dual functionality (e.g., emulsification and texture modification)?
Response surface methodology (RSM) with factors like emulsifier concentration, pH, and stabilizer ratios can model interactions. For example, in butter formulations, RSM optimized glyceryl distearate levels (0.3–0.5%) with xanthan gum to balance fat content, hardness, and sensory properties . Validated models must include stability testing under storage conditions (e.g., 6°C for 20 days) to assess performance over time .
Q. How do structural variations (e.g., fatty acid chain length) influence glyceryl distearate’s emulsifying capacity?
Comparative studies of glyceryl mono-/diesters with stearic (C18), palmitic (C16), or oleic (C18:1) acids reveal that longer saturated chains (e.g., stearate) enhance lipid-phase stability but reduce aqueous solubility. For instance, glyceryl distearate (HLB 2) forms stable oil-in-water emulsions at high lipid content, while unsaturated analogs (e.g., glyceryl dioleate) improve cold-temperature flexibility .
Q. What are the contradictions in toxicity data for glyceryl distearate, and how can they be resolved?
While safety data sheets classify glyceryl distearate as non-irritating , some studies report respiratory irritation (e.g., pneumonitis) at high aerosolized concentrations . Discrepancies may arise from particle size, exposure duration, or impurity profiles. Researchers should conduct in vitro cytotoxicity assays (e.g., alveolar cell lines) under controlled particulate conditions to clarify dose-response relationships .
Q. How can glyceryl distearate’s polymorphic behavior affect drug release kinetics in solid dosage forms?
Polymorph transitions (α, β, β’ phases) alter melting points (50–60°C) and hydrophobicity, impacting drug release. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) can monitor phase changes during storage. For sustained-release formulations, β-phase stabilization via annealing ensures consistent dissolution profiles .
Q. What challenges arise in standardizing glyceryl distearate batches for regulatory compliance?
Batch variability stems from raw material sources (e.g., mixed fatty acids in vegetable oils) and synthesis methods. Pharmacopeial standards (USP/EP) mandate compositional ranges: 8–22% monoglycerides, 40–60% diglycerides, and 25–35% triglycerides . Nuclear magnetic resonance (NMR) or mass spectrometry (MS) is required for lot-to-lot verification .
Q. How does glyceryl distearate interact with other excipients (e.g., PEGs) in complex formulations?
PEG-30 glyceryl stearate, a common derivative, enhances solubility but may introduce microplastic risks in environmental toxicity studies . Compatibility testing via FT-IR and rheology analysis can detect undesirable interactions (e.g., phase separation) in multi-excipient systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
